

CAS number and chemical identifiers for Methyl benzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Methyl benzo[d]thiazole-7-carboxylate
Cat. No.:	B1457228
	Get Quote

An In-depth Technical Guide to Methyl benzo[d]thiazole-7-carboxylate

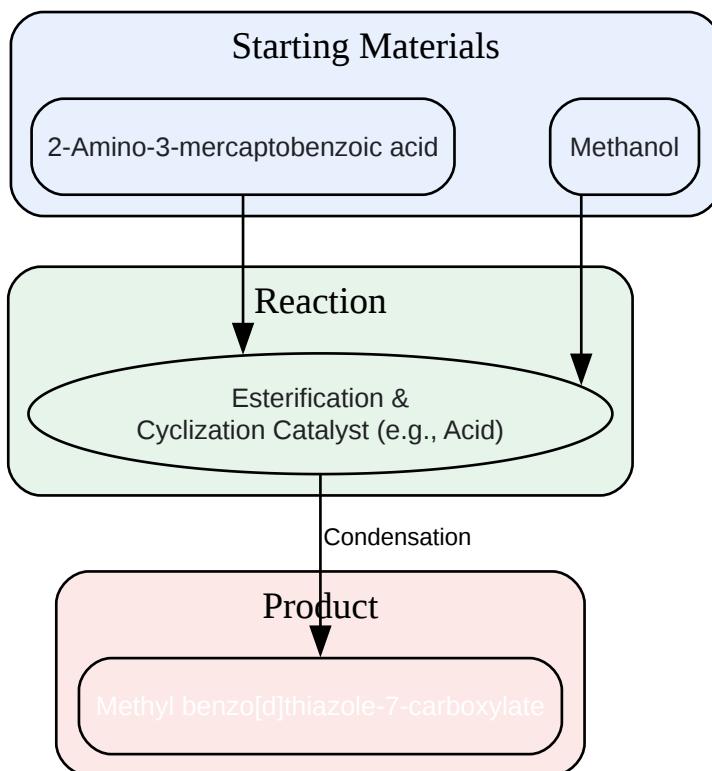
For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide array of pharmacological activities.^{[1][2]} This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a key pharmacophore in numerous clinically approved drugs and investigational compounds. Its unique electronic properties and rigid structure allow for specific interactions with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Within this important class of compounds, **Methyl benzo[d]thiazole-7-carboxylate** emerges as a significant building block and a molecule of interest for further functionalization in drug discovery programs. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in the field of drug development.

PART 1: Core Chemical Identifiers

A precise understanding of a molecule's identity is fundamental for any research and development endeavor. This section provides the key chemical identifiers for **Methyl benzo[d]thiazole-7-carboxylate**.


Identifier	Value	Source
CAS Number	1038509-28-2	[3]
Molecular Formula	C ₉ H ₇ NO ₂ S	[3]
IUPAC Name	methyl 1,3-benzothiazole-7-carboxylate	
Molecular Weight	193.22 g/mol	[3]
InChI	InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3	
InChIKey	SVEZOHWPBLWBNO-UHFFFAOYSA-N	
Canonical SMILES	COC(=O)C1=C2C(=CC=C1)N=CS2	

PART 2: Synthesis and Characterization

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various electrophilic partners. While a specific, detailed experimental protocol for **Methyl benzo[d]thiazole-7-carboxylate** is not readily available in the cited literature, a general and plausible synthetic strategy can be inferred from established methods for analogous compounds.

Conceptual Synthetic Workflow

A common and effective method for the formation of the benzothiazole ring is the reaction of a 2-aminothiophenol derivative with a carboxylic acid or its derivative. In the case of **Methyl benzo[d]thiazole-7-carboxylate**, the synthesis would likely commence from 2-amino-3-mercaptopbenzoic acid and a suitable methylating agent, followed by esterification, or by direct condensation with a methyl carboxylate-containing reagent.

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **Methyl benzo[d]thiazole-7-carboxylate**.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common benzothiazole synthesis methodologies and should be optimized for specific laboratory conditions.

- Esterification of the Starting Material: In a round-bottom flask, dissolve 2-amino-3-mercaptopbenzoic acid in an excess of methanol.
- Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cyclization: The acidic conditions and elevated temperature should facilitate the intramolecular cyclization to form the benzothiazole ring.

- **Work-up and Purification:** Upon completion, cool the reaction mixture and neutralize the acid. The product can then be extracted with a suitable organic solvent. The crude product should be purified using column chromatography on silica gel to yield pure **Methyl benzo[d]thiazole-7-carboxylate**.

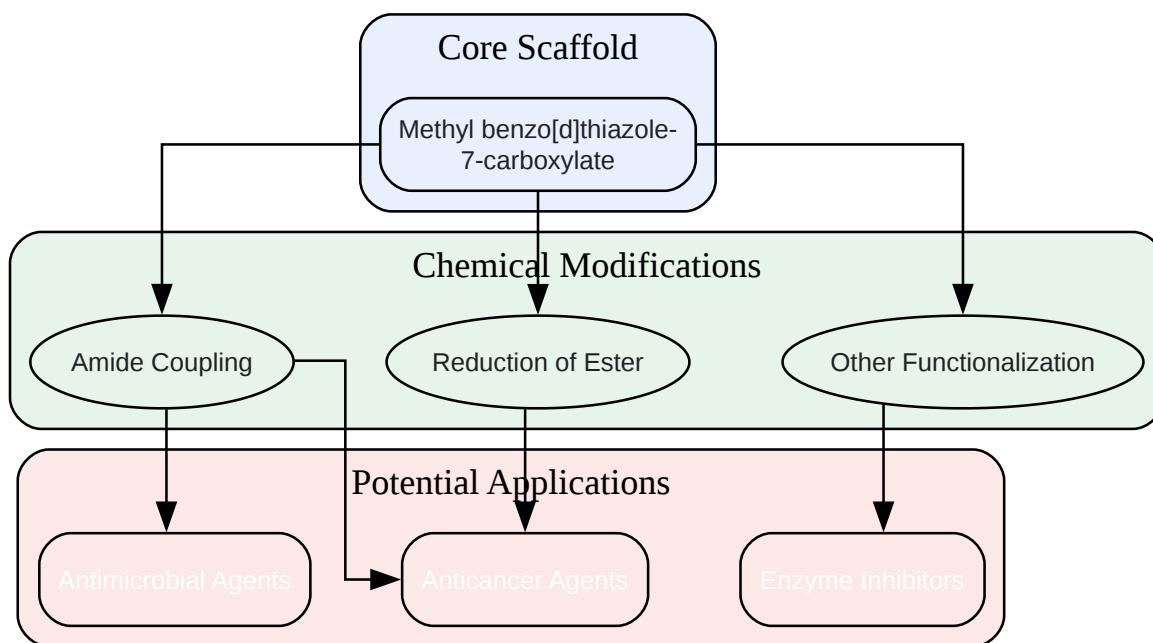
Spectroscopic Characterization (Anticipated Data)

While a complete set of spectra for **Methyl benzo[d]thiazole-7-carboxylate** is not available in the provided search results, the expected spectral features can be predicted based on the analysis of closely related benzothiazole derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **¹H NMR:** The spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the proton on the thiazole ring, and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
- **¹³C NMR:** The carbon spectrum would display signals for the carbonyl carbon of the ester, the carbons of the benzothiazole core, and the methyl carbon of the ester group.
- **FTIR:** The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.22 g/mol).

PART 3: Applications in Research and Drug Development

The benzothiazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications.[\[2\]](#)[\[10\]](#) Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.


Role as a Pharmaceutical Intermediate

Methyl benzo[d]thiazole-7-carboxylate serves as a valuable intermediate for the synthesis of more complex and biologically active molecules. The ester functionality at the 7-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).

Potential Pharmacological Activities

While specific pharmacological screening data for **Methyl benzo[d]thiazole-7-carboxylate** is not detailed in the provided search results, the benzothiazole-7-carboxylate moiety is present in compounds that have been investigated for various biological activities. Research on related structures suggests that this compound could serve as a precursor for molecules with potential:

- Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.[\[11\]](#)
- Antimicrobial Activity: The benzothiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[\[12\]](#)
- Enzyme Inhibition: Benzothiazoles have been identified as inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases.[\[5\]](#)

[Click to download full resolution via product page](#)

Potential drug discovery pathways from **Methyl benzo[d]thiazole-7-carboxylate**.

Conclusion

Methyl benzo[d]thiazole-7-carboxylate is a chemically significant molecule that holds promise as a versatile building block in the synthesis of novel therapeutic agents. Its benzothiazole core provides a foundation for a wide range of biological activities, while the methyl ester at the 7-position offers a strategic point for chemical elaboration. Further research into the specific synthesis and pharmacological profiling of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Methyl benzo[d]thiazole-7-carboxylate - CAS:1038509-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. [acgpubs.org](https://www.acgpubs.org) [acgpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. Complete ^1H and ^{13}C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical identifiers for Methyl benzo[d]thiazole-7-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1457228#cas-number-and-chemical-identifiers-for-methyl-benzo-d-thiazole-7-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com